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Compound of Interest

Compound Name: Diacetoxyiodobenzene

Cat. No.: B1259982

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Diacetoxyiodobenzene (DAIB), a versatile hypervalent iodine reagent. The information is
curated for professionals in research and drug development, offering detailed data,
experimental protocols, and logical workflows to facilitate its use and characterization.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR) and infrared (IR)
spectroscopic data for Diacetoxyiodobenzene.

Table 1: *H NMR Spectroscopic Data of Diacetoxyiodobenzene
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Chemical o Coupling Number )
. Multiplicit Assighm Referenc
Solvent Shift (3) Constant  of ¢
en e
ppm (J) Hz Protons
H-2, H-6
CDCls 8.09 d 7.3 2H [1]
(ortho)
H-3, H-4,
7.63-7.47 m - 3H H-5 (meta,  [1]
para)
2X-
2.01 s - 6H [1]
OCOCHs
H-2, H-6
DMSO-ds 8.12-8.09 m - 2H
(ortho)
7.72-7.69 m - 1H H-4 (para)
H-3, H-5
7.61-7.57 m - 2H
(meta)
2X-
1.96 S - 6H
OCOCH:s
Table 2: 13C NMR Spectroscopic Data of Diacetoxyiodobenzene
Chemical Shift () .
Solvent Assignment Reference
pPpm
CDCls 176.5 Cc=0 [1]
135.0 C-2, C-6 (ortho) [1]
131.8 C-4 (para) [1]
131.0 C-3, C-5 (meta) [1]
121.7 C-1 (ipso) [1]
20.5 -OCOCHs [1]
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Table 3: IR Spectroscopic Data of Diacetoxyiodobenzene (Gas Phase)

Wavenumber (cm~?) Intensity Assignment
~3070 Weak Aromatic C-H stretch
~1710 Strong C=0 stretch (ester)
) Aromatic C=C skeletal
~1600-1450 Medium-Weak o
vibrations
~1270 Strong C-0 stretch (ester)
~1010 Medium In-plane C-H bend
Out-of-plane C-H bend
~740 Strong ]
(monosubstituted benzene)
Out-of-plane C-H bend
~680 Strong

(monosubstituted benzene)

Note: The IR data is based on the gas-phase spectrum from the NIST database. Solid-state

spectra (e.g., KBr pellet) may show slight variations in peak positions and shapes.

Experimental Protocols

The following are detailed methodologies for the synthesis of Diacetoxyiodobenzene and the

acquisition of its spectroscopic data.

2.1. Synthesis of Diacetoxyiodobenzene

This protocol is adapted from a literature procedure.[1]
Materials:

» lodobenzene

o Glacial Acetic Acid (AcOH)

o Cobalt(ll) chloride hexahydrate (CoClz:6H20)
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o Acetaldehyde

e Dichloromethane (CH2Cl2)

e Magnesium sulfate (MgSQOa4)

e 20-mL scintillation vial with a rubber septum
e Magnetic stir bar

e Oxygen balloon

Procedure:

e A 20-mL scintillation vial is charged with glacial acetic acid (2 mL), iodobenzene (82.2 mg,
0.401 mmol), and CoClz-6H20 (0.9 mg, 0.004 mmol, 1 mol%).

e The reaction vessel is purged with oxygen for 5 minutes.
e Acetaldehyde (224 pL, 4.07 mmol, 10.2 equiv) is added in one portion.

e The reaction mixture is stirred under an oxygen atmosphere (delivered by an inflated
balloon) at 23 °C for 5 hours.

e The solvent is removed in vacuo.
e The residue is dissolved in dichloromethane.

o The organic layer is washed with distilled water and extracted with dichloromethane (3 x 7
mL).

o The combined organic layers are dried over MgSOa and the solvent is removed in vacuo to
afford Diacetoxyiodobenzene as a white solid.

2.2. NMR Spectroscopy
Instrumentation:

 NMR Spectrometer (e.g., 400 MHz for *H NMR, 100 MHz for 3C NMR).
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Sample Preparation:

o Approximately 5-10 mg of Diacetoxyiodobenzene is dissolved in ~0.6 mL of deuterated
chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds) in an NMR tube.

e The sample is gently agitated to ensure complete dissolution.
Data Acquisition:

» 1H NMR: Spectra are recorded at a specific frequency (e.g., 400 MHz).[2] The chemical
shifts are referenced to the residual solvent peak (CDCls: & 7.26 ppm; DMSO-de: 4 2.50

ppm).

e 13C NMR: Spectra are recorded at a specific frequency (e.g., 100 MHz) with proton
decoupling.[2] The chemical shifts are referenced to the solvent peak (CDCls: & 77.16 ppm;
DMSO-ds: & 39.52 ppm).

2.3. FT-IR Spectroscopy

Instrumentation:

o Fourier-Transform Infrared (FT-IR) Spectrometer.
Sample Preparation (KBr Pellet Method):

o A small amount of Diacetoxyiodobenzene (1-2 mg) is ground with approximately 100-200
mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:

e A background spectrum of the empty sample compartment is recorded.

o The KBr pellet containing the sample is placed in the sample holder.

e The infrared spectrum is recorded over a typical range of 4000-400 cm~1.
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Mandatory Visualizations

Diagram 1: Synthesis of Diacetoxyiodobenzene
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Caption: Workflow for the synthesis of Diacetoxyiodobenzene.

Diagram 2: Spectroscopic Analysis Workflow
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Caption: Workflow for the spectroscopic analysis of Diacetoxyiodobenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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